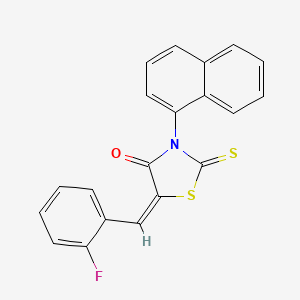![molecular formula C17H19BrO3 B5067274 1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5067274.png)
1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene (PBMB) is a chemical compound that is widely used in scientific research. PBMB is a member of the family of compounds known as arylalkoxyphenols, which have been shown to have a variety of biological activities.
Mecanismo De Acción
1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene exerts its biological effects through several mechanisms. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. 1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene also activates the Nrf2/ARE pathway, which leads to the upregulation of antioxidant enzymes. Additionally, 1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene also reduces oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Additionally, 1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. 1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene is also stable under a wide range of conditions, which makes it suitable for use in a variety of experiments. However, 1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene has some limitations. It has low solubility in water, which makes it difficult to use in aqueous solutions. Additionally, 1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene has a relatively short half-life, which limits its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of 1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene. One area of research is the development of more effective synthesis methods for 1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene. Another area of research is the study of the pharmacokinetics and pharmacodynamics of 1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene in vivo. Additionally, further research is needed to determine the optimal dosage and administration route for 1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene in various disease models. Finally, the potential use of 1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene in combination with other therapeutic agents should be explored.
Conclusion:
In conclusion, 1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene is a chemical compound that has significant potential for use in scientific research. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising therapeutic agent for the treatment of various diseases. Further research is needed to fully understand the mechanisms of action of 1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene and to determine its optimal use in various disease models.
Métodos De Síntesis
The synthesis of 1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene involves the reaction of 4-bromophenol with 1,4-dibromobutane in the presence of potassium carbonate to form 4-(4-bromophenoxy)butyl bromide. This intermediate is then reacted with 2-methoxyphenol in the presence of potassium carbonate and copper(I) iodide to form 1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene.
Aplicaciones Científicas De Investigación
1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene has been extensively studied for its potential use as a therapeutic agent. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. 1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-bromo-4-[4-(2-methoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO3/c1-19-16-6-2-3-7-17(16)21-13-5-4-12-20-15-10-8-14(18)9-11-15/h2-3,6-11H,4-5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAIYIVIHFGNRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCOC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-[4-(2-methoxyphenoxy)butoxy]benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B5067197.png)

![2-[(5-chloro-1H-benzimidazol-2-yl)thio]propanoic acid](/img/structure/B5067209.png)
![ethyl 1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5067219.png)
![4-[(1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)sulfonyl]benzoic acid](/img/structure/B5067232.png)
![5-(2-furyl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5067236.png)
![1-bromo-2-[3-(isopropylthio)propoxy]benzene](/img/structure/B5067245.png)
![1-cyclohexyl-2-(2-fluorobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5067249.png)
![8-[2-(allyloxy)benzyl]-1-ethyl-3-(1-naphthylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5067252.png)
![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3,5-dipropoxybenzamide](/img/structure/B5067257.png)
![4-{[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino}benzoic acid](/img/structure/B5067265.png)
![N-(3,5-dichlorophenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5067268.png)
![4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]-N-(2-pyridinylmethyl)cyclohexanecarboxamide](/img/structure/B5067272.png)
![3,3-dimethyl-11-(2-thienyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5067282.png)